molecular formula C19H19NO2S2 B14587465 4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione CAS No. 61122-73-4

4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione

Cat. No.: B14587465
CAS No.: 61122-73-4
M. Wt: 357.5 g/mol
InChI Key: YQNGDZVETZOTFB-UHFFFAOYSA-N
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Description

4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione is a compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a bis(phenylsulfanyl)ethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Bis(phenylsulfanyl)ethyl Group: This step involves the addition of the bis(phenylsulfanyl)ethyl group to the piperidine ring. This can be achieved through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound for drug development.

    Biological Research: It is used in studies to understand its biological activity and mechanism of action.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. The bis(phenylsulfanyl)ethyl group can interact with proteins and enzymes, modulating their activity. The piperidine ring can also interact with biological receptors, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,6-dione: A simpler analog without the bis(phenylsulfanyl)ethyl group.

    Bis(phenylsulfanyl)ethyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione is unique due to the presence of both the piperidine ring and the bis(phenylsulfanyl)ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

61122-73-4

Molecular Formula

C19H19NO2S2

Molecular Weight

357.5 g/mol

IUPAC Name

4-[2,2-bis(phenylsulfanyl)ethyl]piperidine-2,6-dione

InChI

InChI=1S/C19H19NO2S2/c21-17-11-14(12-18(22)20-17)13-19(23-15-7-3-1-4-8-15)24-16-9-5-2-6-10-16/h1-10,14,19H,11-13H2,(H,20,21,22)

InChI Key

YQNGDZVETZOTFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)NC1=O)CC(SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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